2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride
Overview
Description
2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chromatographic Properties
One study focuses on the synthesis and chromatographic properties of related compounds, highlighting the importance of these compounds in the identification of products formed during methylation-fragmentation studies on polysaccharides. This research could provide a foundation for understanding the chemical behavior and potential applications of similar compounds in analytical chemistry (Gorin, 1971).
Reactivity and Formation of Cyclic Dienes
Another study explores the reactivity of lactam acetals with enamino diketones, leading to cyclic dienediamines. This research might offer insights into the chemical reactivity of similar compounds and their potential in synthesizing novel structures with specific properties (Shanazarov et al., 1987).
Antimicrobial Activity
Research on the synthesis and antimicrobial activity of pyrano[2,3-c]pyridine derivatives demonstrates the potential biomedical applications of similar compounds. These findings could suggest possible routes for developing new antimicrobial agents based on the structure of "2-(Methylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride" (Zhuravel et al., 2005).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes involving pyrazole-acetamide derivatives, along with their antioxidant activities, shed light on the potential applications of similar compounds in developing new materials with significant antioxidant properties (Chkirate et al., 2019).
Properties
IUPAC Name |
2-(methylamino)-N-(oxan-4-ylmethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-10-7-9(12)11-6-8-2-4-13-5-3-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWVQHRTIIILDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1CCOCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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